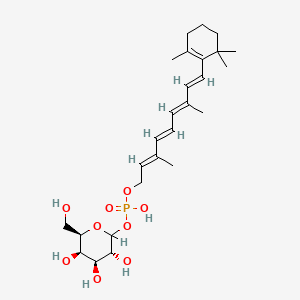

Retinylphosphate galactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Retinylphosphate galactose, also known as this compound, is a useful research compound. Its molecular formula is C26H41O9P and its molecular weight is 528.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Formation and Properties

Retinylphosphate galactose is synthesized through a reaction involving retinol and UDP-galactose, facilitated by specific enzymes that exhibit optimal activity under certain conditions. Research indicates that the formation of this compound is crucial in tissues with high mucus production, particularly in the context of vitamin A metabolism . The synthesis requires divalent cations like manganese or magnesium, highlighting its biochemical significance in cellular processes.

Biological Functions

- Role in Glycolipid Metabolism :

- Interaction with Retinol-Binding Proteins :

Implications in Galactose Metabolism Disorders

Research into hereditary galactosemia has revealed that compounds like this compound may play a role in understanding metabolic pathways disrupted in these conditions. Galactosemia results from deficiencies in enzymes responsible for metabolizing galactose, leading to toxic accumulation of metabolites such as galactose-1-phosphate .

- Potential Treatment Targets :

- Studies suggest that enhancing residual galactose metabolism through dietary modifications or pharmacological interventions could mitigate some complications associated with these disorders. The exploration of this compound within this context may provide insights into alternative metabolic pathways that could be exploited for therapeutic benefit .

Research on Vitamin A Deficiency

The compound’s formation is significantly impacted by vitamin A levels, making it a focal point for studies on vitamin A deficiency. Understanding how this compound synthesis is regulated can lead to better strategies for addressing deficiencies that affect vision, immune function, and overall health .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Formation of this compound | Synthesis Mechanism | Identified key enzymes involved and their optimal conditions for activity. |

| Galactose Metabolism Disorders | Clinical Implications | Discussed how metabolic profiling can aid in understanding treatment targets for galactosemia. |

| Vitamin A Deficiency Effects | Nutritional Impact | Highlighted the relationship between this compound levels and vitamin A status in tissues. |

化学反応の分析

Degradation Pathways

RPG undergoes hydrolysis under specific conditions to yield distinct products:

Acid Hydrolysis

-

Conditions : Mild acidic treatment (e.g., 0.1 M HCl, 37°C).

-

Mechanism : Cleavage of the galactose-phosphate bond without altering the retinyl moiety .

Alkaline Hydrolysis and Hydrogenolysis

-

Conditions : Alkaline pH (e.g., 0.1 M NaOH) or catalytic hydrogenation.

-

Significance : Indicates RPG’s role as a galactose donor in glycosylation .

Table 2: Hydrolysis Products

| Method | Product | Key Observation |

|---|---|---|

| Mild Acid Hydrolysis | Galactose | Retinylphosphate intact |

| Alkaline Hydrolysis | Galactose 1-phosphate | Phosphate group retained |

Enzymatic Dephosphorylation

Retinylmonophosphatase (RMPase), a plasma membrane-associated enzyme, catalyzes RPG dephosphorylation:

-

Catalytic Features :

-

Biological Role : RMPase regulates RP recycling, critical for maintaining retinoid pools in mucus-producing tissues .

Functional Interactions in Glycosylation

RPG participates in glycoconjugate biosynthesis through:

-

Competition with Dolichyl Phosphate : RPG and dolichylphosphate mannose (DPM) compete for glycosyltransferases in glycoprotein synthesis .

-

Tissue-Specific Activity : RPG synthesis is markedly reduced in vitamin A-deficient tissues, particularly in mucus-producing cells .

Table 3: Key Enzymatic Comparisons

| Enzyme | Localization | Substrate Specificity |

|---|---|---|

| Retinylphosphate Galactosyltransferase | Rough endoplasmic reticulum | UDP-galactose |

| Dolichylphosphate Mannosyltransferase | Golgi apparatus | GDP-mannose |

Synthetic Challenges and Limitations

-

Chemical Synthesis : Early attempts to synthesize RPG analogs (e.g., retinylphosphate mannose) required modified retinoids to mimic natural substrates .

-

Substrate Specificity : Rat liver membranes failed to transfer galactose to synthetic retinyl phosphate, highlighting strict enzymatic requirements .

Research Implications

特性

CAS番号 |

35795-65-4 |

|---|---|

分子式 |

C26H41O9P |

分子量 |

528.6 g/mol |

IUPAC名 |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C26H41O9P/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-33-36(31,32)35-25-24(30)23(29)22(28)21(16-27)34-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3,(H,31,32)/b9-6+,12-11+,17-8+,18-13+/t21-,22+,23+,24-,25?/m1/s1 |

InChIキー |

BGSGEOPBGIBLBS-GORYORAMSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COP(=O)(O)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)/C)/C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

同義語 |

retinylphosphate galactose |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。